Cas no 956832-58-9 (2-chloro-1-4-(trifluoromethoxy)phenylethan-1-one)
2-chloro-1-4-(trifluoromethoxy)phenylethan-1-one Chemical and Physical Properties
Names and Identifiers
-
- 2-chloro-1-(4-trifluoromethoxyphenyl)ethanone
- 2-CHLORO-1-(4-(TRIFLUOROMETHOXY)PHENYL)ETHANONE
- 2-chloro-1-4-(trifluoromethoxy)phenylethan-1-one
-
- Inchi: 1S/C9H6ClF3O2/c10-5-8(14)6-1-3-7(4-2-6)15-9(11,12)13/h1-4H,5H2
- InChI Key: ADDDFGXHPUKWNS-UHFFFAOYSA-N
- SMILES: ClCC(C1C=CC(=CC=1)OC(F)(F)F)=O
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 222
- Topological Polar Surface Area: 26.3
2-chloro-1-4-(trifluoromethoxy)phenylethan-1-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1603062-0.05g |
2-chloro-1-[4-(trifluoromethoxy)phenyl]ethan-1-one |
956832-58-9 | 0.05g |
$983.0 | 2023-06-04 | ||
| Enamine | EN300-1603062-0.1g |
2-chloro-1-[4-(trifluoromethoxy)phenyl]ethan-1-one |
956832-58-9 | 0.1g |
$1031.0 | 2023-06-04 | ||
| Enamine | EN300-1603062-0.25g |
2-chloro-1-[4-(trifluoromethoxy)phenyl]ethan-1-one |
956832-58-9 | 0.25g |
$1078.0 | 2023-06-04 | ||
| Enamine | EN300-1603062-0.5g |
2-chloro-1-[4-(trifluoromethoxy)phenyl]ethan-1-one |
956832-58-9 | 0.5g |
$1124.0 | 2023-06-04 | ||
| Enamine | EN300-1603062-1.0g |
2-chloro-1-[4-(trifluoromethoxy)phenyl]ethan-1-one |
956832-58-9 | 1g |
$1172.0 | 2023-06-04 | ||
| Enamine | EN300-1603062-2.5g |
2-chloro-1-[4-(trifluoromethoxy)phenyl]ethan-1-one |
956832-58-9 | 2.5g |
$2295.0 | 2023-06-04 | ||
| Enamine | EN300-1603062-5.0g |
2-chloro-1-[4-(trifluoromethoxy)phenyl]ethan-1-one |
956832-58-9 | 5g |
$3396.0 | 2023-06-04 | ||
| Enamine | EN300-1603062-10.0g |
2-chloro-1-[4-(trifluoromethoxy)phenyl]ethan-1-one |
956832-58-9 | 10g |
$5037.0 | 2023-06-04 | ||
| Enamine | EN300-1603062-50mg |
2-chloro-1-[4-(trifluoromethoxy)phenyl]ethan-1-one |
956832-58-9 | 50mg |
$348.0 | 2023-09-23 | ||
| Enamine | EN300-1603062-100mg |
2-chloro-1-[4-(trifluoromethoxy)phenyl]ethan-1-one |
956832-58-9 | 100mg |
$364.0 | 2023-09-23 |
2-chloro-1-4-(trifluoromethoxy)phenylethan-1-one Related Literature
-
Supaporn Sawadjoon,Joseph S. M. Samec Org. Biomol. Chem., 2011,9, 2548-2554
-
Karl Crowley,Eimer O'Malley,Aoife Morrin,Malcolm R. Smyth,Anthony J. Killard Analyst, 2008,133, 391-399
-
Xiang Liu,Qian Sun,A. B. Djurišić,Maohai Xie,Baohu Dai,Jinyao Tang,Charles Surya,Changzhong Liao,Kaimin Shih RSC Adv., 2015,5, 100783-100789
-
Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
-
Sandip Gangadhar Balwe,Yeon Tae Jeong Org. Biomol. Chem., 2018,16, 1287-1296
Additional information on 2-chloro-1-4-(trifluoromethoxy)phenylethan-1-one
Comprehensive Overview of 2-Chloro-1-[4-(Trifluoromethoxy)Phenyl]Ethan-1-One (CAS No. 956832-58-9)
2-Chloro-1-[4-(trifluoromethoxy)phenyl]ethan-1-one, with the CAS number 956832-58-9, is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This compound, often referred to by its systematic name or CAS registry number, is a key intermediate in the synthesis of various bioactive molecules. Its unique structural features, including the trifluoromethoxy and chloroacetyl groups, make it a versatile building block in modern synthetic chemistry.
The growing interest in fluorinated compounds and their applications in drug discovery has positioned 2-chloro-1-[4-(trifluoromethoxy)phenyl]ethan-1-one as a subject of extensive study. Researchers are particularly intrigued by its potential role in developing targeted therapies and agrochemical formulations. The compound's electron-withdrawing properties, imparted by the trifluoromethoxy group, enhance its reactivity in nucleophilic substitution reactions, a feature highly valued in medicinal chemistry.
In the context of green chemistry and sustainable synthesis, CAS 956832-58-9 has been investigated for its compatibility with eco-friendly catalysts and solvent-free reactions. This aligns with current industry trends toward reducing environmental impact while maintaining synthetic efficiency. The compound's stability under various conditions makes it suitable for large-scale production while meeting stringent quality control standards.
Analytical characterization of 2-chloro-1-[4-(trifluoromethoxy)phenyl]ethan-1-one typically involves advanced techniques such as HPLC, GC-MS, and NMR spectroscopy. These methods ensure precise identification and purity assessment, critical for its applications in high-value chemical synthesis. The compound's distinct spectroscopic fingerprints facilitate its detection in complex reaction mixtures, contributing to its popularity in process chemistry optimization.
From a commercial perspective, the global market for fine chemical intermediates like 956832-58-9 has shown steady growth, driven by demand from the pharmaceutical and crop protection sectors. Suppliers emphasize strict regulatory compliance and technical documentation to meet the needs of research institutions and industrial partners. The compound's structure-activity relationship continues to inspire novel applications in material science and specialty chemicals.
Recent patent literature highlights innovative uses of 2-chloro-1-[4-(trifluoromethoxy)phenyl]ethan-1-one in developing next-generation electronic materials and advanced polymer formulations. Its molecular architecture offers opportunities for creating functionalized surfaces and nanocomposites, addressing emerging needs in renewable energy technologies. These developments underscore the compound's relevance beyond traditional chemical applications.
Quality assurance protocols for CAS 956832-58-9 typically involve rigorous impurity profiling and stability testing, ensuring batch-to-batch consistency. The compound's physicochemical properties, including melting point and solubility characteristics, are well-documented in technical datasheets, facilitating its integration into diverse synthetic workflows. Storage recommendations emphasize protection from moisture and light exposure to maintain optimal performance.
Academic investigations into 956832-58-9 have explored its behavior in catalytic asymmetric reactions, contributing to advancements in chiral synthesis. The compound's reactivity patterns have been systematically mapped, providing valuable insights for designing stereoselective transformations. Such fundamental studies support the development of more efficient molecular design strategies across multiple disciplines.
The supply chain dynamics for 2-chloro-1-[4-(trifluoromethoxy)phenyl]ethan-1-one reflect broader trends in specialty chemicals distribution, with emphasis on just-in-time delivery and custom synthesis options. Manufacturers increasingly offer technical support services alongside the product, assisting customers with process scale-up and application development. This comprehensive approach addresses the evolving needs of the research and development community.
Future prospects for CAS 956832-58-9 include potential applications in bioconjugation chemistry and prodrug development, where its functional group compatibility could enable novel drug delivery systems. Ongoing research continues to uncover new dimensions of this compound's utility, solidifying its position as a valuable asset in contemporary chemical innovation.
956832-58-9 (2-chloro-1-4-(trifluoromethoxy)phenylethan-1-one) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)